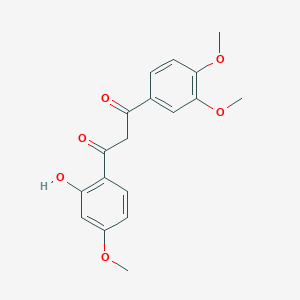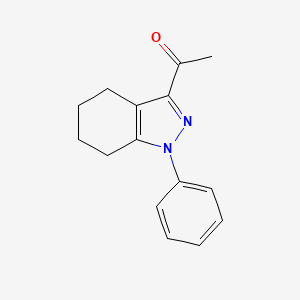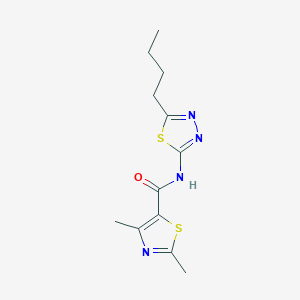
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a three-carbon chain attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the two aldehydes in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Automation: Implementing automated systems for monitoring and controlling the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce diols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or antioxidant properties.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and hydroxy groups can influence its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(2-hydroxy-4-methoxyphenyl)ethanone: A similar compound with a shorter carbon chain.
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Lacks the methoxy group on the second phenyl ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the hydroxy group on the second phenyl ring.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-12-5-6-13(15(20)9-12)16(21)10-14(19)11-4-7-17(23-2)18(8-11)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYZUTAFOYFZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5623844.png)
![1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5623855.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(2-phenylmethoxyphenyl)ethanone](/img/structure/B5623861.png)
![5-tert-butyl-N-[(5-methylpyrazin-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5623866.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B5623873.png)
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)
![2-(4-fluorophenyl)-1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone](/img/structure/B5623890.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
